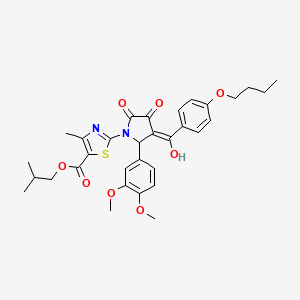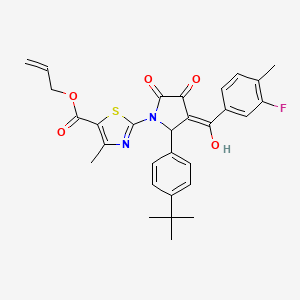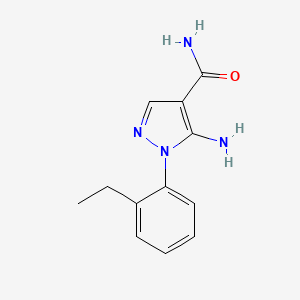
(R)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is a chiral compound featuring a unique combination of a chlorinated cyclohexadiene ring and an isoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chlorocyclohexadiene Moiety: This step involves the chlorination of cyclohexa-1,3-diene, followed by its attachment to the isoxazole ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol can be oxidized to form the corresponding ketone.
Reduction: The chlorinated cyclohexadiene ring can undergo reduction to form a cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanone.
Reduction: Formation of ®-1-(4-(2-Chlorocyclohexyl)isoxazol-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology
Biological Probes: The unique structure of this compound makes it useful as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound’s structural features may be exploited in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole and chlorocyclohexadiene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(S)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)propanol: A structurally similar compound with a propanol group instead of an ethanol group.
Uniqueness
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a chlorinated cyclohexadiene ring and an isoxazole moiety
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
(1R)-1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3/t7-/m1/s1 |
InChI 键 |
ZUULASBPMRNYMP-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=NOC=C1C2=C(C=CCC2)Cl)O |
规范 SMILES |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


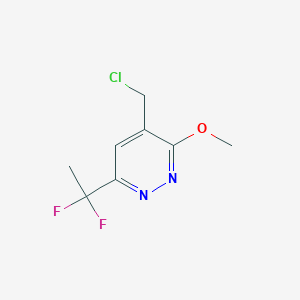
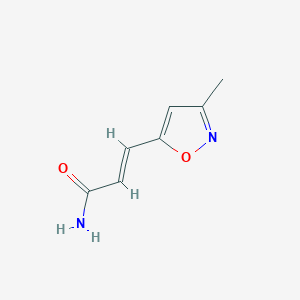
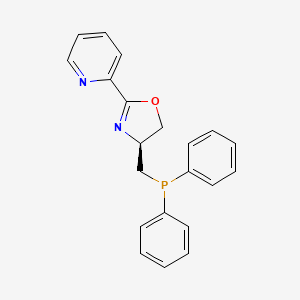
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
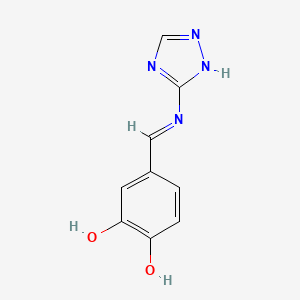
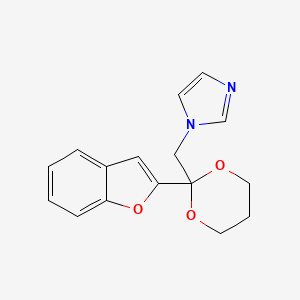
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
